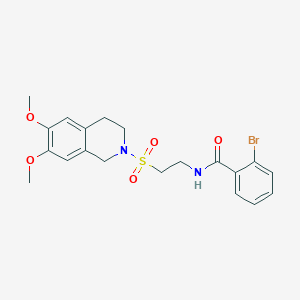

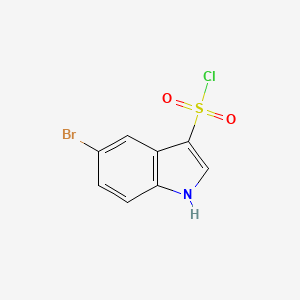

![molecular formula C20H16F3N3O2 B2531239 N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 887886-34-2](/img/structure/B2531239.png)

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide" is a multifunctional molecule that likely exhibits a range of biological activities due to its structural features. The tetrahydronaphthalene moiety suggests potential interactions with biological targets, while the oxadiazole and benzamide groups could contribute to the compound's chemical reactivity and binding properties.

Synthesis Analysis

The synthesis of related tetrahydronaphthalene derivatives has been reported in the literature. For instance, 2-acetyl-5,6,7,8-tetrahydronaphthalene was reacted with various aromatic aldehydes to produce cyanopyridones, which were further modified to yield a range of derivatives with potential tumor inhibitory and antioxidant activities . Although the exact synthesis of the compound is not detailed, similar synthetic strategies involving acylation reactions and subsequent modifications could be employed .

Molecular Structure Analysis

The molecular structure of related benzamide derivatives has been elucidated using X-ray single crystallography, which provides insights into the solid-state properties of these compounds . The presence of the 1,3,4-oxadiazole ring in the compound suggests a planar geometry that could facilitate stacking interactions or hydrogen bonding, contributing to its potential biological activity .

Chemical Reactions Analysis

Benzamide derivatives have been shown to undergo various chemical reactions, including colorimetric sensing of fluoride anions through a deprotonation-enhanced intramolecular charge transfer mechanism . The compound may also participate in similar reactions due to its benzamide moiety, which could be explored for sensor applications or as a probe for biological studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For example, the introduction of different substituents on the benzamide ring can lead to different modes of supramolecular aggregation and influence properties such as solubility and melting point . The trifluoromethyl group in the compound of interest is known for its lipophilic character, which could affect the compound's distribution in biological systems and its overall reactivity .

Applications De Recherche Scientifique

Anticancer Research

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide and its derivatives have been studied for their potential anticancer properties. One study synthesized and characterized compounds including 1,3,4-oxadiazole derivatives and evaluated their in vitro anticancer effectiveness on various cancer cell lines, finding one compound particularly active against breast cancer (Salahuddin et al., 2014). Another research focused on designing, synthesizing, and testing oxadiazole-based compounds as potential Akt and FAK inhibitors, with significant results against lung adenocarcinoma and glioma cell lines (Altıntop et al., 2018).

Antimicrobial Activity

This compound and its analogs have also been explored for antimicrobial applications. A study demonstrated the synthesis and in vitro antitubercular activities of certain N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, with some showing significant activity against Mycobacterium tuberculosis (Nayak et al., 2016). Additionally, research on the synthesis and antimicrobial screening of 1,3,4-oxadiazoles heterocycles indicated potential antibacterial and antifungal activities (Desai et al., 2016).

Antioxidant Properties

Studies have also investigated the antioxidant properties of derivatives of this compound. For instance, research on the synthesis and evaluation of new 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles revealed excellent antioxidant activity and protection against DNA damage induced by the Bleomycin iron complex (Bondock et al., 2016).

Radiochemical Applications

In radiochemistry, research focused on the synthesis of 11C-labeled methylbenzoates using this compound, finding favorable conditions for the synthesis of radiochemical yields with high purity and specific radioactivity (Takashima-Hirano et al., 2012).

Orientations Futures

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, investigating its potential biological activities, and assessing its safety and toxicity. Such studies could provide valuable information about the potential uses of this compound in various fields, such as medicinal chemistry, materials science, or environmental science .

Propriétés

IUPAC Name |

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N3O2/c21-20(22,23)16-7-3-6-14(11-16)17(27)24-19-26-25-18(28-19)15-9-8-12-4-1-2-5-13(12)10-15/h3,6-11H,1-2,4-5H2,(H,24,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGSGECDYZOYPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

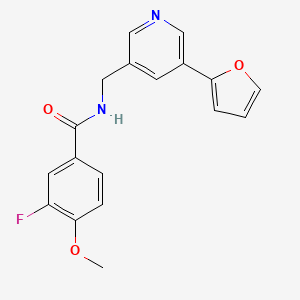

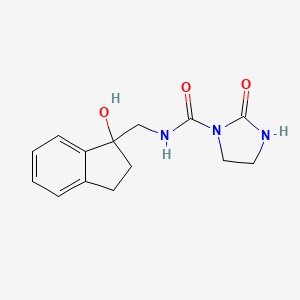

![1-({1,2-dimethyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-2-methylindoline](/img/structure/B2531161.png)

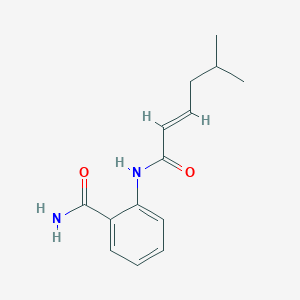

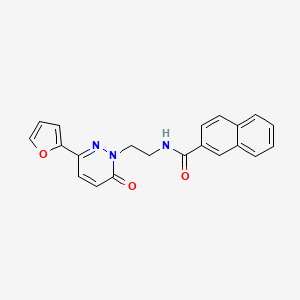

![2-methyl-6-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2531162.png)

![4-[3-(Trifluoromethoxy)phenoxy]benzoic acid](/img/structure/B2531164.png)

![Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2531172.png)

![4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine](/img/structure/B2531174.png)

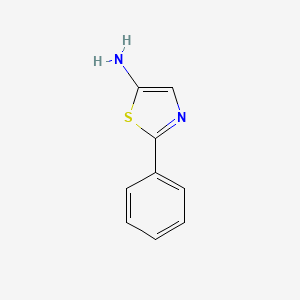

![5-[(4-Bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B2531176.png)

![N,N-dimethyl-4-[(E)-2-(5-phenyl-1,3-benzoxazol-2-yl)ethenyl]aniline](/img/structure/B2531178.png)